molecular formula C16H23F13N2O5S B13413705 (2-Carboxyethyl)dimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide CAS No. 61798-69-4

(2-Carboxyethyl)dimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide

Cat. No.: B13413705
CAS No.: 61798-69-4
M. Wt: 602.4 g/mol
InChI Key: ZCHLYYSOFJJOQJ-UHFFFAOYSA-N
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Description

(2-Carboxyethyl)dimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide is a heterocyclic organic compound with the molecular formula C₁₆H₂₁F₁₃N₂O₄S. This compound is known for its unique structure, which includes a tridecafluorooctyl group, making it highly fluorinated. It is used in various scientific research applications due to its distinctive chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Carboxyethyl)dimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide involves multiple steps. One common method includes the reaction of dimethylaminopropylamine with tridecafluorooctylsulfonyl chloride, followed by the addition of carboxyethyl groups under controlled conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production with enhanced safety measures and automation .

Chemical Reactions Analysis

Types of Reactions

(2-Carboxyethyl)dimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(2-Carboxyethyl)dimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of (2-Carboxyethyl)dimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide involves its interaction with molecular targets through its highly fluorinated structure. The tridecafluorooctyl group enhances its ability to interact with hydrophobic regions of proteins and membranes, potentially disrupting their function. This compound can also act as a surfactant, reducing surface tension and altering the properties of interfaces .

Comparison with Similar Compounds

Similar Compounds

  • (2-Carboxyethyl)dimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium chloride
  • (2-Carboxyethyl)dimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium bromide

Uniqueness

The uniqueness of (2-Carboxyethyl)dimethyl-3-[[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)sulphonyl]amino]propylammonium hydroxide lies in its hydroxide group, which imparts different reactivity and solubility properties compared to its chloride and bromide counterparts. This makes it particularly useful in applications where specific reactivity or solubility is required .

Properties

CAS No.

61798-69-4

Molecular Formula

C16H23F13N2O5S

Molecular Weight

602.4 g/mol

IUPAC Name

2-carboxyethyl-dimethyl-[3-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctylsulfonylamino)propyl]azanium;hydroxide

InChI

InChI=1S/C16H21F13N2O4S.H2O/c1-31(2,8-4-10(32)33)7-3-6-30-36(34,35)9-5-11(17,18)12(19,20)13(21,22)14(23,24)15(25,26)16(27,28)29;/h30H,3-9H2,1-2H3;1H2

InChI Key

ZCHLYYSOFJJOQJ-UHFFFAOYSA-N

Canonical SMILES

C[N+](C)(CCCNS(=O)(=O)CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCC(=O)O.[OH-]

Origin of Product

United States

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